FDGal vs. ¹⁸F-FDG: Extrahepatic Metastasis Detection in Hepatocellular Carcinoma
In a prospective study of 50 HCC patients, ¹⁸F-FDGal PET/CT detected eight extrahepatic HCC metastases in six patients (12%), whereas ¹⁸F-FDG PET/CT detected only one of these eight foci [1]. This differential detection capability led to a change in planned treatment for five patients (10%) with ¹⁸F-FDGal, compared to zero treatment changes following ¹⁸F-FDG imaging [1].
| Evidence Dimension | Extrahepatic HCC metastasis detection rate |
|---|---|
| Target Compound Data | 8 extrahepatic metastases detected; 5 patients (10%) had treatment changed |
| Comparator Or Baseline | ¹⁸F-FDG PET/CT detected 1 of 8 extrahepatic foci; 0 patients had treatment changed |
| Quantified Difference | FDGal detected 7 additional metastases (8× higher detection count); 10% vs. 0% treatment alteration rate |
| Conditions | Prospective study of 50 HCC patients; 29-patient subgroup underwent both FDGal and FDG PET/CT |
Why This Matters
Procurement of FDGal enables detection of extrahepatic disease that ¹⁸F-FDG misses, directly altering patient management and avoiding futile locoregional therapies.
- [1] Bak-Fredslund KP, et al. [¹⁸F]-Fluoro-2-deoxy-D-galactose positron emission tomography/computed tomography as complementary imaging tool in patients with hepatocellular carcinoma. Liver Int. 2020;40(2):447-455. View Source
